2-Dimethyl-4-chromanone oxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NZ)-N-(2,2-dimethyl-3H-chromen-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)7-9(12-13)8-5-3-4-6-10(8)14-11/h3-6,13H,7H2,1-2H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPBZFJOCVCFBX-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)C2=CC=CC=C2O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=N/O)/C2=CC=CC=C2O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2 Dimethyl 4 Chromanone Oxime
Strategies for the Construction of the 4-Chromanone (B43037) Scaffold
The 4-chromanone framework is a key structural motif present in numerous biologically active compounds. nih.gov Its synthesis is a critical first step in obtaining 2,2-dimethyl-4-chromanone oxime. Several methods have been developed for the construction of the 2,2-dimethyl-4-chromanone scaffold.
One common approach involves the tandem reaction of electron-rich phenols with 3,3-dimethylacrylic acid . This reaction can be catalyzed by bismuth(III) triflate in boiling toluene, offering a convenient procedure with yields ranging from 25-90%. researchgate.net Another established method is the cyclodehydration of o-hydroxyaryl-β-ketols , for which hexamethylphosphoramide (B148902) (HMPT) has been shown to be an effective reagent. researchgate.net This method is particularly useful for labile intermediates.
A well-documented synthesis of a substituted 2,2-dimethyl-4-chromanone, specifically 2,2-dimethyl-7-hydroxy-4-chromanone, involves the reaction of resorcinol (B1680541) with 3,3-dimethylacrylic acid. prepchem.com The Kabbe reaction represents another synthetic route, where o-hydroxyacetophenone reacts with a suitable ketone in the presence of a base like pyrrolidine. cdnsciencepub.comdtu.dk
Furthermore, Friedel-Crafts reactions have been employed to synthesize various carbonyl compounds, including chromanones. researchgate.net For instance, the reaction of chromans with acetyl chloride can yield acetylchroman derivatives which can be further processed. researchgate.net The intramolecular cyclization of phenolic compounds is another key strategy. For example, 1-(o-hydroxyaryl)-1,3-diketones can undergo cyclodehydration under acidic or basic conditions to form the chromone (B188151) ring, which can then be selectively reduced to a chromanone. jocpr.com
Below is a table summarizing various synthetic strategies for the 4-chromanone scaffold:
| Method | Reactants | Catalyst/Reagent | Key Features |
| Tandem Reaction | Electron-rich phenols, 3,3-dimethylacrylic acid | Bismuth(III) triflate | Convenient, yields of 25-90% researchgate.net |
| Cyclodehydration | o-Hydroxyaryl-β-ketols | HMPT | Useful for labile intermediates researchgate.net |
| Reaction of Phenols | Resorcinol, 3,3-dimethylacrylic acid | Not specified | Forms hydroxy-substituted chromanones prepchem.com |
| Kabbe Reaction | o-Hydroxyacetophenone, Ketone | Pyrrolidine | Forms spirochromanones dtu.dk |
| Friedel-Crafts Reaction | Chromans, Acetyl chloride | Lewis Acid | Versatile for various carbonyl compounds researchgate.net |
| Intramolecular Cyclization | 1-(o-Hydroxyaryl)-1,3-diketones | Acid or Base | Forms chromone intermediate jocpr.com |
Oximation Reactions for the Formation of 2,this compound
The conversion of the ketone group in 2,2-dimethyl-4-chromanone to an oxime is a crucial step in the synthesis of the target compound. This transformation is typically achieved through a nucleophilic addition reaction with hydroxylamine (B1172632). vulcanchem.com
Reactants and Reaction Conditions for Oxime Formation
The primary reactant for this oximation is hydroxylamine , often used in the form of its hydrochloride salt (hydroxylamine hydrochloride) in the presence of a base to liberate the free hydroxylamine. The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the 4-chromanone.
The reaction conditions can vary, but they generally involve reacting 2,2-dimethyl-4-chromanone with hydroxylamine or its salt in a suitable solvent. The choice of solvent and base, as well as the reaction temperature and time, can influence the efficiency of the reaction. For instance, the Beckmann rearrangement of 2,2-dimethyl-4-chromanone oximes has been studied in the presence of polyphosphoric acid at 50°C, indicating that the oxime itself is stable under these acidic conditions for a period. clockss.org
Optimization of Reaction Yield and Selectivity
Optimizing the yield and selectivity of the oximation reaction is essential for an efficient synthetic process. Key factors to consider include:
pH Control: The pH of the reaction mixture is critical. The reaction is typically favored under mildly acidic to neutral conditions to ensure the presence of both the free nucleophilic hydroxylamine and a sufficiently electrophilic carbonyl carbon.
Stoichiometry: The molar ratio of the reactants can affect the reaction outcome. Using a slight excess of hydroxylamine can help drive the reaction to completion.
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion without promoting side reactions or decomposition of the product.
Purification: After the reaction, the product, 2,this compound, needs to be isolated and purified, often through techniques like recrystallization or chromatography, to remove any unreacted starting materials or byproducts.
Research into the enzymatic kinetic resolution of flavanone (B1672756) oximes has shown that oxime acetates can be selectively hydrolyzed, leading to the separation of enantiomers. nih.gov While this is for a related class of compounds, it highlights the potential for stereoselective synthesis and resolution of chromanone oximes.
Green Chemistry Principles in 2,this compound Synthesis
The application of green chemistry principles to the synthesis of chromanones and their derivatives is an area of growing interest. researchgate.net The goal is to develop more environmentally benign and sustainable synthetic routes.
Key green chemistry strategies applicable to the synthesis of 2,2-dimethyl-4-chromanone and its oxime include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or solvent-free conditions. researchgate.net
Catalysis: Employing catalysts, especially heterogeneous and reusable ones, to improve reaction efficiency and reduce waste. For example, Rochelle salt has been used as a green catalyst for the synthesis of chromene derivatives. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and energy consumption. ijrpc.com
Photoredox Catalysis: Visible-light-induced reactions offer a sustainable approach to constructing and functionalizing molecules like chromanones. researchgate.netfrontiersin.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
For instance, a facile and efficient protocol for synthesizing C2-phosphorylated 2,3-2H-chromones has been developed using a Brønsted acid-promoted tandem addition/cyclization, which aligns with the principles of atom economy and catalysis. researchgate.net
Chemoenzymatic or Biocatalytic Approaches to 2,this compound Synthesis
Chemoenzymatic and biocatalytic methods are gaining traction as powerful tools for the synthesis of complex molecules with high selectivity and under mild conditions. rsc.org
While specific biocatalytic methods for the direct synthesis of 2,this compound are not extensively documented, related research provides insights into potential approaches. For example, the biotransformation of various 2,2-dimethyl-4-chromanones to their corresponding (S)-alcohols has been achieved using the microorganism Mortierella isabellina. cdnsciencepub.com This demonstrates the potential for enzymatic reductions within the chromanone scaffold.
Furthermore, the biocatalytic reduction of oxime moieties to amines using ene-reductases has been reported, proceeding through an imine intermediate. uni-graz.atuni-graz.at This suggests that enzymes could potentially be engineered or discovered to catalyze the reverse reaction, the formation of oximes from ketones or amines. The development of computer-aided synthesis planning (CASP) tools that integrate enzymatic reactions is also paving the way for designing novel chemoenzymatic routes. rsc.org
The synthesis of chiral chromanone lactones has been accomplished with high diastereo- and enantioselectivity using a chiral N,N′-dioxide/Sc(III) complex, showcasing a powerful catalytic asymmetric approach. rsc.org While not a direct synthesis of the oxime, it highlights the potential for developing highly selective catalytic systems for chromanone functionalization.
Chemical Transformations and Derivatization of 2 Dimethyl 4 Chromanone Oxime
Reactivity of the Oxime Moiety
The oxime group (C=N-OH) is the primary site for a variety of transformations, including reductions, rearrangements, and modifications of the N-O bond.
Reduction Reactions to Amine Derivatives
The reduction of 2,2-dimethyl-4-chromanone oxime can lead to the formation of the corresponding primary amine, 4-amino-2,2-dimethylchroman, or undergo rearrangement to yield secondary amine derivatives. The outcome is highly dependent on the reducing agent and the substitution pattern of the chromanone ring.
One of the most studied reducing agents for this system is lithium aluminum hydride (LiAlH₄). oup.com The reaction of substituted chromanone oximes with LiAlH₄ can result in both the "normal" reduction product (primary amine) and a "rearrangement" product (a ring-expanded secondary amine). oup.comnih.gov For instance, the reduction of 7-methoxy-2-methylchromanone oxime with LiAlH₄ yields a mixture of 7-methoxy-2-methyl-4-aminochroman and a rearranged secondary amine. oup.com The steric bulk of substituents at the C2 position significantly influences the product ratio; bulkier groups favor the formation of the normal reduction product. oup.com In contrast, chromanone oximes lacking a C2 substituent tend to give only the rearrangement product. oup.com
Table 1: Reduction of Substituted Chromanone Oximes with LiAlH₄
| Substrate | Product(s) | Observations | Reference |
|---|---|---|---|
| 7-Methoxy-2-methylchromanone oxime | Mixture of 4-aminochroman derivative and rearranged secondary amine | Demonstrates competing reduction and rearrangement pathways. | oup.com |
| 7-Methoxy-2-t-butylchromanone oxime | Only the 4-aminochroman derivative (normal reduction product) | Increased steric hindrance at C2 favors normal reduction. | oup.com |
| 7-Methoxychromanone oxime (no C2 substituent) | Only the rearranged secondary amine | Absence of C2-substituents favors rearrangement. | oup.com |
Beckmann Rearrangement and Related Transformations
The Beckmann rearrangement is a classic acid-catalyzed reaction of ketoximes that transforms them into amides or lactams. wikipedia.orgmasterorganicchemistry.com In the case of 2,this compound, this rearrangement provides an efficient route to seven-membered heterocyclic systems.
When treated with reagents such as polyphosphoric acid (PPA) or thionyl chloride (SOCl₂), 2,this compound undergoes ring expansion to yield predominantly the lactam resulting from alkyl migration. researchgate.netclockss.org The major product is 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one. researchgate.netclockss.org The alternative product, arising from aryl group migration, is formed in only trace amounts. researchgate.net This regioselectivity is a key feature of the reaction, driven by the migration of the group anti-periplanar to the hydroxyl leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org The yields for this transformation are typically in the moderate range of 31-56%. researchgate.net
Table 2: Beckmann Rearrangement of 2,this compound
| Substrate | Reagent(s) | Major Product | Yield | Reference |
|---|---|---|---|---|
| 2,this compound | Polyphosphoric Acid (PPA) or Thionyl Chloride (SOCl₂) | 2,3-Dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one | 31-56% | researchgate.net |
O-Alkylation, O-Acylation, and Other N-O Bond Modifications
The hydroxyl group of the oxime is amenable to various modifications, most commonly O-alkylation and O-acylation, to produce oxime ethers and esters, respectively. These reactions are typically conducted in basic media using alkylating or acylating agents. acs.org
O-alkylation of chromanone oximes can be achieved using various alkyl halides. researchgate.net The geometry of the resulting oxime ether can often be assigned based on NMR spectroscopy, as the oxime oxygen has a distinct deshielding effect on nearby protons. researchgate.net Metal-mediated protocols have expanded the scope of O-alkylation to include less reactive alkylating agents like alkenes and ethers. acs.org
O-acylation, or esterification, can be performed using various acylating agents. These reactions are useful for creating derivatives or for activating the oxime for subsequent transformations, such as the Neber rearrangement, which proceeds through an O-sulfonylated oxime intermediate. researchgate.net
Reactions Involving the Chromanone Ring System
The chromanone core possesses two main regions of reactivity: the electron-rich benzene (B151609) ring and the α,β-unsaturated ketone system within the pyranone ring.
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. sinica.edu.tw The regiochemical outcome of EAS on the 2,this compound scaffold is governed by the electronic effects of the existing substituents on the benzene ring. The ether oxygen at position 1 is an activating group and directs incoming electrophiles to the ortho (position 8) and para (position 6) positions. Conversely, the C4-carbonyl group (and by extension, the C4-oxime) is an electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta positions (positions 5 and 7).
The interplay of these directing effects determines the final substitution pattern. Generally, the powerful activating and ortho-, para-directing effect of the ether oxygen dominates. For example, Friedel-Crafts acylation, a key EAS reaction, has been demonstrated on related chromone (B188151) systems, highlighting the reactivity of the aromatic ring. nih.gov The precise location of substitution will depend on the specific reaction conditions and the steric environment of the molecule.
Nucleophilic Additions/Substitutions on the Pyranone Ring
The pyranone ring of the chromanone system contains an α,β-unsaturated ketone moiety (an enone system), which is susceptible to nucleophilic attack. wikipedia.orglibretexts.org Nucleophiles can attack at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon (C3) in a conjugate or 1,4-addition (Michael addition). masterorganicchemistry.com
While the conversion of the C4-ketone to an oxime alters the electrophilicity of the C4-carbon, the C2-C3 double bond retains its susceptibility to conjugate addition by soft nucleophiles. Reactions of chromones with various carbon nucleophiles, such as 1,3-dicarbonyl compounds, proceed via an initial 1,4-addition, often triggering a cascade of subsequent reactions leading to complex heterocyclic products. This reactivity underscores the utility of the chromanone scaffold as an electrophilic building block in domino reactions.
Modifications of the Dimethyl Substituents
Direct modification of the gem-dimethyl group at the C-2 position of the 2,this compound scaffold presents a significant synthetic challenge due to the inherent stability of these unactivated C-H bonds. Literature specifically detailing the functionalization of this gem-dimethyl group on the oxime itself is scarce. However, insights can be drawn from reactions on the parent 2,2-dimethyl-4-chromanone and analogous heterocyclic systems.
One potential, though underexplored, avenue for modification involves radical-based reactions. The Thorpe-Ingold effect, resulting from the gem-dimethyl group, can influence the conformation of the heterocyclic ring, potentially exposing the methyl protons to radical attack under specific conditions msu.edu. Strategies involving C-H activation, a rapidly evolving field in organic synthesis, could also offer future possibilities for the direct functionalization of these methyl groups thieme-connect.de. For instance, transition-metal-catalyzed C(sp³)–H activation has been successfully applied to similar N,O-ketals, demonstrating the feasibility of functionalizing methyl groups adjacent to a heterocyclic core thieme-connect.de.
A hypothetical transformation could involve the conversion of one of the methyl groups into a hydroxymethyl group through a multi-step sequence, potentially starting with a selective oxidation, although achieving such selectivity would be a major hurdle. This hydroxylated intermediate could then serve as a handle for further derivatization.
Another theoretical approach for modifying the gem-dimethyl moiety is through ring-expansion or rearrangement reactions of the chromanone core, which could indirectly alter the substitution at the C-2 position. For example, certain acid-catalyzed rearrangements have been shown to lead to ring-expanded products where the original gem-dimethyl group is incorporated into a larger ring system chemistrysteps.comrsc.org. However, such transformations have not been explicitly reported for 2,this compound.
A more synthetically accessible, albeit indirect, approach to obtaining analogs with modified C-2 substituents is to start from precursors other than 2,2-dimethyl-4-chromanone. For instance, spirocyclic chromanones, where one of the methyl groups is replaced by a cyclopropyl (B3062369) ring, can be synthesized through multi-step sequences, such as the Corey-Chaykovsky cyclopropanation of a suitable precursor mdpi.comrsc.org. The resulting spiro[chroman-2,1'-cyclopropane]-4-one could then be oximated to yield the desired analog.
Table 1: Potential (Hypothetical) Modifications of the Dimethyl Substituents of 2,this compound
| Starting Material | Reagents and Conditions | Product | Notes |
| 2,2-Dimethyl-4-chromanone | 1. Selective C-H oxidation (e.g., using a biocatalyst or a specific directing group) 2. Oximation | 2-Hydroxymethyl-2-methyl-4-chromanone oxime | Highly challenging due to the difficulty of selective oxidation. |
| 2-Methyl-4-chromanone-2-carboxylate | 1. Dimethylsulfoxonium methylide researchgate.net 2. Oximation | 2,this compound | This represents a synthetic route to the parent compound rather than a modification. |
| 2-Benzylidene-1,3-indandione | 1. Corey-Chaykovsky reaction 2. Oximation | Spiro[cyclopropane-1,2'-(1'H)-indene]-1',3'-dione oxime derivative | An example of synthesizing a spirocyclic analog. mdpi.com |
Synthesis of Novel 2,this compound Analogs and Derivatives
The synthesis of novel analogs and derivatives of 2,this compound is a key area of research aimed at expanding the chemical space around this scaffold. These efforts are driven by the quest for compounds with tailored properties. Strategies range from the targeted synthesis of specific substituted derivatives to the generation of large libraries of compounds for high-throughput screening.
Targeted Synthesis of Substituted Chromanone Oximes
The targeted synthesis of substituted 2,2-dimethyl-4-chromanone oximes typically involves a two-pronged approach: either modifying the parent 2,2-dimethyl-4-chromanone before oximation or derivatizing the oxime group itself.
Synthesis of Substituted 2,2-Dimethyl-4-chromanones:
A variety of substituted 2,2-dimethyl-4-chromanones can be synthesized, which then serve as precursors for the corresponding oximes. The primary methods involve the cyclization of substituted phenols with 3,3-dimethylacrylic acid or its derivatives. For instance, Friedel-Crafts acylation of substituted phenols with 3,3-dimethylacryloyl chloride in the presence of a Lewis acid catalyst is a common route. Alternatively, the Pechmann condensation can be employed.
Table 2: Examples of Synthesized Substituted 2,2-Dimethyl-4-chromanones
| Phenol (B47542) Precursor | Reagents and Conditions | Product (Chromanone) | Reference |
| 3-Methoxyphenol | 3,3-Dimethylacrylic acid, Polyphosphoric acid | 7-Methoxy-2,2-dimethyl-4-chromanone | scispace.com |
| 4-Chlorophenol | 3,3-Dimethylacrylic acid, Eaton's reagent | 6-Chloro-2,2-dimethyl-4-chromanone | gu.se |
| Resorcinol (B1680541) | 3,3-Dimethylacrylic acid, ZnCl₂/POCl₃ | 7-Hydroxy-2,2-dimethyl-4-chromanone | researchgate.net |
Once the desired substituted 2,2-dimethyl-4-chromanone is obtained, it can be readily converted to the corresponding oxime by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base such as sodium acetate (B1210297) or pyridine. beilstein-journals.org
Derivatization of the Oxime Group:
The oxime functionality itself is amenable to a range of chemical transformations. O-alkylation and O-acylation reactions are commonly employed to produce oxime ethers and esters, respectively. These reactions typically proceed by treating the oxime with an appropriate alkyl or acyl halide in the presence of a base.
A significant transformation of the oxime is the Beckmann rearrangement. Treatment of 2,this compound with reagents such as polyphosphoric acid (PPA) or thionyl chloride leads to the formation of a seven-membered ring lactam, specifically 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one. beilstein-journals.orgnih.gov This rearrangement provides a route to a different class of heterocyclic compounds.
Combinatorial Chemistry Approaches for Derivative Libraries
Combinatorial chemistry offers a powerful platform for the rapid generation of large libraries of related compounds, which is particularly valuable in the early stages of drug discovery. While specific reports on the application of combinatorial chemistry to generate libraries of 2,this compound derivatives are not abundant, the principles of this approach can be readily applied to this scaffold.
Solid-Phase Synthesis:
Solid-phase synthesis is a cornerstone of combinatorial chemistry, allowing for the efficient construction of compound libraries with easy purification. msu.edusoton.ac.uk A general strategy for the solid-phase synthesis of a 2,this compound library would involve anchoring a suitable building block to a solid support. For example, a resin-bound phenol could be reacted with 3,3-dimethylacrylic acid to form a resin-bound chromanone. Subsequent oximation and then derivatization of the oxime (e.g., through a variety of alkyl or acyl halides) would generate a library of compounds. Cleavage from the resin would then yield the final products.
Table 3: A Representative Solid-Phase Synthesis Approach for a 2,this compound Derivative Library
| Step | Reaction | Reagents and Conditions |
| 1 | Attachment to solid support | Resin-bound phenol, 3,3-dimethylacrylic acid, coupling agent |
| 2 | Oximation | Hydroxylamine hydrochloride, base |
| 3 | Diversification | A library of alkyl halides, base |
| 4 | Cleavage | Cleavage cocktail (e.g., TFA) |
Solution-Phase Parallel Synthesis:
Alternatively, solution-phase parallel synthesis can be employed. In this approach, reactions are carried out in multi-well plates, allowing for the simultaneous synthesis of a large number of compounds. Purification can be streamlined using techniques such as solid-phase extraction (SPE) or automated chromatography. This method has been successfully used to create libraries of other chromone and chromanone derivatives and could be adapted for 2,this compound. researchgate.netnih.gov
The generation of such libraries, coupled with high-throughput screening, holds significant promise for the discovery of novel compounds with interesting biological activities. The chromone and chromanone scaffolds are considered "privileged structures" in medicinal chemistry, and the application of combinatorial approaches to the 2,this compound core is a logical step in exploring its potential. researchgate.netlifechemicals.com
Advanced Structural Characterization and Spectroscopic Elucidation of 2 Dimethyl 4 Chromanone Oxime
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule and for gaining insights into its structure through the analysis of fragmentation patterns. For 2,2-dimethyl-4-chromanone oxime, HRMS would confirm the molecular formula of C₁₁H₁₃NO₂.
While specific high-resolution mass spectral data for 2,this compound is not extensively reported, the fragmentation behavior can be predicted based on the known fragmentation of oximes and chromanone structures. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. Key fragmentation pathways would likely involve the cleavage of the N-O bond and rearrangements within the chromanone ring system. Common fragmentation patterns for oximes can include the loss of neutral fragments such as H₂O, OH, and NO. The fragmentation of the chromanone core would likely proceed via retro-Diels-Alder (rDA) reactions, leading to characteristic fragment ions.
Table 1: Predicted Prominent Fragment Ions in the Mass Spectrum of 2,this compound
| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |
| 191.0946 | [C₁₁H₁₃NO₂]⁺ | Molecular Ion |
| 176.0837 | [C₁₁H₁₂O₂]⁺ | Loss of NH |
| 174.0895 | [C₁₁H₁₂NO]⁺ | Loss of OH |
| 136.0524 | [C₈H₈O₂]⁺ | rDA fragmentation of the heterocyclic ring |
| 121.0653 | [C₈H₉O]⁺ | Further fragmentation of rDA product |
Comprehensive Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the elucidation of the molecular structure of organic compounds in solution. A detailed analysis of the ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) NMR experiments, allows for the complete assignment of all proton and carbon signals and provides insights into the connectivity and spatial arrangement of atoms.
The ¹H NMR spectrum of 2,this compound is expected to show signals for the aromatic protons, the methylene (B1212753) protons at C-3, the gem-dimethyl protons at C-2, and the hydroxyl proton of the oxime group. The chemical shift of the C-3 methylene protons would be significantly influenced by the geometry of the oxime. The aromatic region would display a complex splitting pattern corresponding to the ABCD spin system of the benzene (B151609) ring.
The ¹³C NMR spectrum will show distinct signals for each carbon atom. The most significant change from the precursor ketone would be the upfield shift of the C-4 carbon, which is part of the C=NOH group, typically resonating in the range of 150-160 ppm. cdnsciencepub.com
Table 2: Comparison of Experimental ¹H NMR Data for 2,2-Dimethylchroman-4-one and Predicted Ranges for 2,this compound in CDCl₃
| Proton | 2,2-Dimethylchroman-4-one (δ, ppm) conicet.gov.ar | 2,this compound (Predicted δ, ppm) |
| 2 x CH₃ (C-2) | 1.46 | 1.40 - 1.50 |
| CH₂ (C-3) | 2.70 | 2.80 - 3.20 |
| H-5 | 7.89 (dd) | 7.80 - 7.95 |
| H-6 | 7.01 (t) | 6.95 - 7.10 |
| H-7 | 7.48 (t) | 7.40 - 7.55 |
| H-8 | 6.95 (d) | 6.90 - 7.00 |
| OH (oxime) | - | 8.00 - 10.00 (broad) |
Table 3: Comparison of Experimental ¹³C NMR Data for 2,2-Dimethylchroman-4-one and Predicted Ranges for 2,this compound in CDCl₃
| Carbon | 2,2-Dimethylchroman-4-one (δ, ppm) conicet.gov.ar | 2,this compound (Predicted δ, ppm) |
| 2 x CH₃ (C-2) | 26.6 | 26.0 - 27.0 |
| C-2 | 78.4 | 77.0 - 79.0 |
| C-3 | 49.3 | 35.0 - 45.0 |
| C-4 | 192.1 | 153.0 - 158.0 |
| C-4a | 120.9 | 120.0 - 122.0 |
| C-5 | 127.8 | 127.0 - 129.0 |
| C-6 | 121.3 | 121.0 - 123.0 |
| C-7 | 135.9 | 135.0 - 137.0 |
| C-8 | 117.9 | 117.0 - 119.0 |
| C-8a | 161.4 | 159.0 - 162.0 |
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR experiments are essential for the definitive assignment of the complex NMR spectra of 2,this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. For instance, correlations would be observed between the C-3 methylene protons and potentially long-range couplings to the aromatic protons, helping to trace the connectivity within the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the protonated carbons, for example, linking the ¹H signal of the C-3 methylene group to its corresponding ¹³C signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is vital for identifying the quaternary carbons and for piecing together the molecular fragments. Key correlations would be expected from the gem-dimethyl protons to C-2 and C-3, and from the C-3 protons to C-2, C-4, and C-4a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For 2,this compound, NOESY could be instrumental in determining the stereochemistry of the oxime double bond. For the (E)-isomer, a NOE would be expected between the oxime OH proton and the C-5 proton, whereas for the (Z)-isomer, a NOE might be observed between the OH proton and the C-3 protons.
Stereochemical and Conformational Analysis via NMR
The formation of the oxime at C-4 introduces the possibility of (E) and (Z) geometric isomers. These isomers would likely exhibit different chemical shifts for the protons and carbons in the vicinity of the C=N bond, particularly the C-3 and C-5 protons and the C-3, C-4, and C-4a carbons. The differentiation between the (E) and (Z) isomers can often be achieved through the analysis of ¹H-¹³C long-range coupling constants or through NOESY experiments as described above.
Furthermore, the heterocyclic six-membered ring of the chromanone system can adopt different conformations, such as a half-chair or a twist-boat. The analysis of proton-proton coupling constants (³JHH) and NOESY data can provide detailed information about the preferred conformation in solution.
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov
To date, a crystal structure for 2,this compound has not been reported in the Cambridge Structural Database (CSD). The determination of its crystal structure would be invaluable for unequivocally establishing the stereochemistry of the oxime (E/Z configuration) in the solid state and for analyzing the conformational details of the chromanone ring. It would also reveal the nature of intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, which govern the crystal packing.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.
While specific FTIR and Raman spectra for 2,this compound are not widely published, the expected characteristic absorption bands can be predicted. The FTIR spectrum would be dominated by a broad O-H stretching band for the oxime hydroxyl group in the region of 3200-3600 cm⁻¹. The C=N stretching vibration of the oxime is expected to appear in the 1620-1680 cm⁻¹ range. Other characteristic bands would include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C=N bonds.
Table 4: Predicted Characteristic Vibrational Frequencies for 2,this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H (oxime) | Stretching | 3200 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=N (oxime) | Stretching | 1620 - 1680 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O (ether) | Stretching | 1200 - 1300 |
| N-O (oxime) | Stretching | 930 - 960 |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration (if applicable)
Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to determine the absolute configuration of chiral molecules. The parent compound, 2,this compound, is achiral and therefore would not exhibit a CD or ORD spectrum.
However, if a chiral center were introduced into the molecule, for example by substitution at the C-3 position or through the resolution of a chiral derivative, these techniques would become applicable. In such cases, comparison of the experimental CD spectrum with that predicted by quantum chemical calculations could be used to assign the absolute configuration of the stereocenters.
Computational and Theoretical Studies on 2 Dimethyl 4 Chromanone Oxime
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular geometry of organic compounds. For derivatives of 2,2-dimethyl-4-chromanone, DFT methods have been successfully used to optimize molecular geometries and understand electronic properties. mdpi.commdpi.com
Theoretical studies on related chromone (B188151) derivatives have utilized DFT with the B3LYP functional and the 6-311G basis set to explore the molecular structure. researchgate.net Such calculations typically provide optimized bond lengths, bond angles, and dihedral angles that represent the molecule's minimum energy conformation. The electronic properties, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a crucial parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net
For 2,2-Dimethyl-4-chromanone oxime, while specific published data on its electronic structure is scarce, the established methodologies for similar chromanone derivatives could be applied. Such a study would likely involve geometry optimization to find the most stable conformation, followed by calculation of the molecular orbitals. The resulting data would be critical for understanding the molecule's reactivity, particularly the nucleophilic and electrophilic sites, which are often visualized using a Molecular Electrostatic Potential (MEP) map. mdpi.comresearchgate.net
Table 1: Representative Calculated Molecular Properties for a Chromanone Derivative (Note: This data is representative of a related chromanone derivative and is intended for illustrative purposes, as specific data for 2,this compound is not readily available in the cited literature.)
| Parameter | Calculated Value | Methodology |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311G |
| LUMO Energy | -1.8 eV | DFT/B3LYP/6-311G |
| Energy Gap (ΔE) | 4.7 eV | DFT/B3LYP/6-311G |
| Dipole Moment | 3.2 D | DFT/B3LYP/6-311G |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are powerful tools for predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework has been extensively applied to substituted 2,2-dimethyl-4-chromanone derivatives. mdpi.comnih.gov In these studies, geometries are typically optimized with a functional like B3LYP and a basis set such as 6-31G(d). mdpi.comconicet.gov.ar Subsequently, NMR chemical shifts are calculated at a higher level of theory, for example, B3LYP/6-311+G(2d,p), often incorporating a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions. mdpi.com
For a library of substituted 2,2-dimethyl-4-chromanones (the parent ketone), a strong linear correlation between the experimentally determined and the DFT-predicted chemical shifts has been demonstrated, particularly for the aromatic protons and carbons. mdpi.comnih.gov This suggests that the same methodology would yield accurate predictions for the oxime derivative, aiding in the correct assignment of its NMR signals.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman) are performed by calculating the second derivatives of the energy with respect to the nuclear coordinates. These calculations, typically done at the same level of theory as the geometry optimization, are used to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to assign the vibrational modes observed in experimental spectra. conicet.gov.ar While specific calculated vibrational data for 2,this compound are not available in the surveyed literature, the methodology is standard. For related heterocyclic compounds, theoretical vibrational spectra have been shown to correlate well with experimental FT-IR and FT-Raman spectra. researchgate.net
Table 2: Representative Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts (ppm) for the Aromatic Ring of a Substituted 2,2-Dimethyl-4-Chromanone (Note: This table illustrates the accuracy of the predictive method on a related ketone. The data is adapted from studies on substituted 2,2-dimethyl-4-chromanones.) mdpi.comnih.gov
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |
|---|---|---|---|
| C-5 | 128.1 | 128.9 | +0.8 |
| C-6 | 121.5 | 122.0 | +0.5 |
| C-7 | 135.8 | 136.5 | +0.7 |
| C-8 | 118.0 | 118.6 | +0.6 |
| C-4a | 120.9 | 121.4 | +0.5 |
| C-8a | 160.2 | 161.0 | +0.8 |
Conformational Landscape Analysis and Energy Minima Identification
The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape. Conformational analysis aims to identify all possible low-energy structures (conformers) and determine their relative stabilities. For flexible molecules like 2,this compound, which contains a non-planar heterocyclic ring, this analysis is crucial.
The process typically begins with a systematic or stochastic search of the conformational space using molecular mechanics force fields, which are computationally less expensive than quantum methods. researchgate.net The identified unique conformers are then subjected to geometry optimization using a more accurate method, such as DFT, to locate the precise energy minima on the potential energy surface. mdpi.com Vibrational frequency calculations are subsequently performed to confirm that these optimized structures are indeed minima and to calculate their thermodynamic properties, such as free energies, which are used to determine the Boltzmann population of each conformer at a given temperature. conicet.gov.ar For substituted 2,2-dimethyl-4-chromanones, studies have confirmed that geometry optimization procedures result in true energy minima by ensuring all calculated frequencies are real (not imaginary). nih.govconicet.gov.ar
Investigation of Reaction Mechanisms and Transition State Structures
2,this compound is known to undergo reactions such as the Beckmann rearrangement. researchgate.net Computational chemistry provides a powerful avenue to investigate the mechanisms of such reactions, including the identification of intermediates and the calculation of transition state structures and their associated activation energies.
The Beckmann rearrangement involves the conversion of an oxime to an amide under acidic conditions. chemistrysteps.com A computational study of this reaction for 2,this compound would involve mapping the potential energy surface of the reaction pathway. This requires locating the structure of the transition state—the highest energy point along the reaction coordinate—which connects the reactant (the protonated oxime) and the intermediate (a nitrilium ion). nih.gov The activation energy barrier, which is the energy difference between the reactant and the transition state, determines the reaction rate. DFT methods are well-suited for locating transition states and calculating these energy barriers. nih.gov Such studies can explain the regioselectivity of the rearrangement (i.e., which group migrates) and provide a detailed, atomistic understanding of the reaction mechanism that is not accessible through experimental means alone. researchgate.netnih.gov
Molecular Docking and Dynamics Simulations with Biological Macromolecules (for mechanistic understanding)
Given the wide range of biological activities exhibited by chromanone derivatives, understanding their interactions with biological macromolecules like enzymes or DNA is of significant interest. nih.govresearchgate.netresearchgate.net Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. nih.gov
For chromanone oxime analogs, docking studies have been performed to investigate their potential as cytotoxic agents by targeting enzymes like DNA topoisomerase II. nih.govbiointerfaceresearch.com In such a study, the 3D structure of 2,this compound would be docked into the active site of a target protein. The docking algorithm samples numerous possible binding poses and scores them based on a scoring function that estimates the binding affinity. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. biointerfaceresearch.com
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted binding pose over time. MD simulations model the atomic movements of the system, providing insights into the dynamic behavior of the ligand in the binding site and allowing for the calculation of more accurate binding free energies. nih.gov
Table 3: Representative Molecular Docking Results for Chromanone Analogs with a Biological Target (Note: This data is hypothetical and illustrative of typical results from a docking study.)
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Chromanone Oxime Analog | Topoisomerase II | -8.5 | Asp479, Ser480, Arg483 |
| Reference Inhibitor | Topoisomerase II | -9.2 | Asp479, Gly481, Arg483 |
Quantitative Structure-Activity Relationship (QSAR) Studies (focused on molecular descriptors and theoretical activity)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable in medicinal chemistry for predicting the activity of novel compounds and for guiding the design of more potent analogs.
A QSAR study on a series of chromanone oximes would begin with the calculation of a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, dipole moment) properties. frontiersin.orgresearchgate.net
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that relates a subset of these descriptors to the experimentally measured biological activity. frontiersin.org For chromone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have also been used, which analyze the steric and electrostatic fields around the molecules. nih.gov A robust QSAR model for chromanone oximes would allow for the theoretical prediction of the activity of 2,this compound and could highlight the key structural features that are important for its biological function. researchgate.net
Biological Activity and Mechanistic Investigations of 2 Dimethyl 4 Chromanone Oxime Non Clinical Focus
In Vitro Enzymatic and Receptor Binding Studies
While direct enzymatic and receptor binding data for 2,2-dimethyl-4-chromanone oxime are limited, studies on closely related chromanone structures provide significant insights into its potential interactions. The chroman-4-one scaffold is a core component of molecules that have been shown to inhibit various enzymes. For instance, a series of chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. These compounds demonstrated antiproliferative effects in cancer cell lines that correlated with their SIRT2 inhibition potency.
Furthermore, research into the parent ketone, 7-Hydroxy-2,2-dimethyl-4-chromanone, revealed its activity as an inhibitor of Dendritic Cell-Specific Intercellular Adhesion Molecule 3-grabbing non-integrin (DC-SIGN). DC-SIGN is a C-type lectin receptor found on macrophages and dendritic cells. The parent compound was found to inhibit DC-SIGN with a half-maximal inhibitory concentration (IC50) of 4.66 mM. This suggests that the 2,2-dimethyl-4-chromanone core is capable of participating in specific receptor binding interactions.
The oxime functional group itself is known to interact with enzymes. Mechanistic studies involving docking and quantum/molecular mechanics have been performed to evaluate the capacity of novel oximes to reactivate human butyrylcholinesterase (BChE) that has been inhibited by organophosphate nerve agents. nih.gov These studies aim to understand the reaction mechanism and determine the preferred pathways for reactivation, highlighting the direct role oximes can play in modulating enzyme activity. nih.gov
Table 1: Enzymatic and Receptor Binding Activity of Related Chromanone Compounds
| Compound | Target | Activity/Finding | Reference |
|---|---|---|---|
| 7-Hydroxy-2,2-dimethyl-4-chromanone | DC-SIGN | IC50 = 4.66 mM | researchgate.net |
| Chroman-4-one Derivatives | Sirtuin 2 (SIRT2) | Potent and selective inhibition | biointerfaceresearch.com |
| Novel Oximes | Butyrylcholinesterase (BChE) | Mechanistic studies on enzyme reactivation | nih.gov |
Identification and Validation of Molecular Targets
Research into the broader class of chromanone oximes and their parent structures has led to the identification of several potential molecular targets.
DNA Topoisomerase II: As mentioned, chromanone oxime analogs of quinolone drugs are investigated as potential anticancer agents targeting human topoisomerase type II. mdpi.com The cytotoxic effects observed in cancer cell lines are attributed to the inhibition of this enzyme, which leads to breaks in the DNA helix and subsequent cell death. mdpi.com
Sirtuin 2 (SIRT2): Chroman-4-one-based compounds have been validated as potent and selective inhibitors of SIRT2. biointerfaceresearch.com Inhibition of this enzyme in cancer cells led to increased acetylation of α-tubulin and antiproliferative effects, confirming SIRT2 as a likely target. biointerfaceresearch.com
DC-SIGN: The parent ketone, 7-hydroxy-2,2-dimethyl-4-chromanone, is a confirmed inhibitor of the C-type lectin receptor DC-SIGN. researchgate.net This identifies DC-SIGN as a potential target for derivatives built upon this specific scaffold.
Bacterial Enzymes: In microbial models, chromanone derivatives have been shown to inhibit bacterial DNA topoisomerase IV and dissipate the bacterial membrane potential, leading to the inhibition of macromolecular biosynthesis. This points to multiple potential targets within bacterial cells.
Table 2: Potential Molecular Targets for Chromanone-Based Compounds
| Potential Target | Compound Class | Associated Biological Effect | Reference |
|---|---|---|---|
| Human Topoisomerase II | Chromanone oxime-quinolone analogs | Anticancer / Cytotoxicity | mdpi.com |
| Sirtuin 2 (SIRT2) | Chroman-4-one derivatives | Antiproliferative | biointerfaceresearch.com |
| DC-SIGN | 7-Hydroxy-2,2-dimethyl-4-chromanone | Receptor Binding Inhibition | researchgate.net |
| Bacterial DNA Topoisomerase IV | 4-Chromanone (B43037) derivatives | Antibacterial |
Structure-Activity Relationships (SAR) for Mechanistic Biological Effects
Structure-activity relationship (SAR) studies of chromanone derivatives have provided key insights into the structural requirements for their biological effects.
The C4-Oxime Group: The functionality at the C-4 position of the chromanone ring is critical. In a study on antituberculosis activity, a 4-oximinochromane (containing a =NOH group) showed greater potency than its corresponding O-methyl or O-benzyl ether derivatives. This highlights the importance of the free hydroxyl group on the oxime for this specific activity. Conversely, in a series of thiochromanone derivatives, the addition of an oxime or oxime ether group at the 4-position was found to enhance antibacterial activity while decreasing antifungal efficacy.
The C2-Substituents: Substitutions at the C-2 position significantly influence activity. In one study on antifungal (Z)-trans-3-azolyl-2-methylchromanone oxime ethers, it was suggested that the methyl group at the C-2 position contributes to better antifungal activity. This finding is particularly relevant for 2,this compound, as it suggests the gem-dimethyl group at C-2 could be a favorable feature for certain biological activities.
Ring Hydroxylation: For antibacterial activity in 4-chromanone derivatives, hydroxy groups at the 5- and 7-positions of the chromanone scaffold were found to enhance activity.
Studies in Model Organisms
The biological activity of chromanone oxime derivatives has been evaluated in various microbial models to elucidate their mechanisms of action.
Research on novel 4-chromanone-derived compounds that incorporate an oxime ether moiety has demonstrated their in vitro antibacterial activities against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). Antifungal activities against species such as Botrytis cinerea and Fusarium oxysporum were also determined.
In a separate study focusing on thiochroman-4-one (B147511) O-methyl oxime derivatives, compounds showed potent activity against Xoo and Xac, with efficacy greater than the commercial bactericides Bismerthiazol and Thiodiazole copper.
Mechanistic studies on select 4-chromanone compounds in bacterial models revealed that they act by dissipating the bacterial membrane potential. This disruption of the cell membrane integrity leads to a subsequent inhibition of macromolecular biosynthesis. Further investigation showed that some of these compounds also inhibit DNA topoisomerase IV, indicating that they may have complex and multiple mechanisms of action within the bacterial cell.
Pharmacodynamic Assessment in Relevant Biological Systems
The pharmacodynamic profile of chromanone oximes has been explored in several biological contexts, revealing potential as cytotoxic and anticonvulsant agents. The core of its mechanism often involves interaction with fundamental cellular machinery, such as enzymes essential for DNA topology and proteins involved in neuronal excitability.
One area of significant findings is in the development of chromanone oxime analogues of quinolone drugs as potential cytotoxic agents. core.ac.uk A study described the synthesis of derivatives of ciprofloxacin (B1669076), norfloxacin, and levofloxacin (B1675101) where the core quinolone structure was linked to a chromanone oxime moiety. The resulting hybrid compounds were evaluated for their cytotoxic activity against hepatocellular liver carcinoma (HepG2) and murine colon carcinoma (CT26) cell lines, alongside a normal Chinese hamster ovary (CHO) cell line. core.ac.uk The results indicated that these chromanone oxime analogues possessed greater cytotoxicity than their parent quinolone drugs. For instance, the ciprofloxacin-chromanone oxime analogue proved to be six times more active against CT26 cells than ciprofloxacin itself. core.ac.uk
Molecular docking studies on a representative norfloxacin-chromanone oxime derivative suggested a mechanism for this enhanced cytotoxicity. The proposed mechanism involves the inhibition of DNA topoisomerase type II. core.ac.uk The analogue is predicted to bind within the enzyme's active site, stabilized by hydrophobic interactions and two key hydrogen bonds: one between the fluoro atom of the quinolone ring and a tyrosine residue, and another between the hydroxyl group of the oxime and an asparagine residue. core.ac.uk This interaction with the DNA-enzyme complex is believed to induce DNA helix breaks, leading to cell death. core.ac.uk
Furthermore, research into related chromanone structures suggests a potential for anticonvulsant activity. Structure-activity relationship (SAR) studies on a series of azolylchromanone oximes revealed that the presence of a methyl group at the C-2 position of the chroman ring could enhance anti-seizure efficacy in a pentylenetetrazol (PTZ) kindling model of epilepsy. physiology.org This suggests that the 2,2-dimethyl substitution pattern of the target compound may be favorable for interacting with biological targets relevant to neuronal excitability.
Metabolomic and Proteomic Profiling in Biological Contexts
Direct metabolomic and proteomic profiling studies specifically on 2,this compound are not extensively documented in the reviewed scientific literature. However, research on structurally related chromanone derivatives provides valuable insights into the potential metabolic and protein-level responses that such compounds might elicit in biological systems.
Proteomic Profiling Insights from Related Chromanones
Investigations into other chromanone compounds have revealed significant impacts on the proteome of exposed organisms. A study on the response of the bacterium Bacillus subtilis to 6-brom-2-vinyl-chroman-4-on, a chromanone derivative, utilized proteome and transcriptome analyses to understand its antimicrobial effects. nih.gov The study found that the chromanone caused significant protein damage, indicated by the induction of specific stress-response regulons, namely HrcA, CtsR, and Spx. nih.gov Furthermore, the compound prompted the differential up-regulation of several metabolic enzymes.
The table below summarizes the key protein and operon regulations observed in B. subtilis when exposed to the chromanone analogue.
| Affected Regulon/Operon | Function/Description | Observed Response | Reference |
| HrcA, CtsR, Spx | Stress-response regulons controlling heat shock and protein quality control. | Induced | nih.gov |
| ycnDE | Operon encoding a putative metabolic enzyme system. | Most strongly induced by the chromanone. | nih.gov |
| yodC | Gene encoding a putative nitroreductase. | Induced | nih.gov |
| yfiDE, ydfNOP, yodED, ykcA | Operons encoding putative ring-cleavage dioxygenases and oxidoreductases. | Differentially up-regulated | nih.gov |
Another relevant area of research involves chroman-4-one derivatives developed as selective inhibitors of Sirtuin 2 (SIRT2), a protein deacetylase. core.ac.ukacs.org In studies on their antiproliferative effects in cancer cells, these compounds were found to increase the acetylation level of α-tubulin. acs.org This specific post-translational modification indicates that the chromanone scaffold can directly or indirectly influence the activity of key enzymes like SIRT2, leading to specific changes in the proteome that affect cellular structure and function.
Additionally, a transcriptome analysis of Passiflora spp. (passion fruit) treated with a novel 4-chromanone derivative to induce immunity against Cucumber Mosaic Virus (CMV) showed targeted effects on protein expression within the abscisic acid (ABA) signaling pathway. mdpi.com The treatment led to the upregulation of PYL gene expression and downregulation of PP2C gene expression, suggesting that chromanones can modulate key protein components of plant hormone signal transduction pathways. mdpi.com
Metabolomic Context
While specific metabolomic profiles resulting from exposure to 2,this compound are not available, the broader family of flavonoids, which includes the chromanone scaffold, is known to regulate cellular metabolism. nih.gov Natural flavanones have been noted for their ability to influence metabolic pathways and scavenge reactive oxygen species, which are critical aspects of cellular metabolic health. nih.gov However, without direct experimental evidence, the specific impact of 2,this compound on the metabolome remains a subject for future investigation.
Potential Non Clinical Applications and Future Research Directions
Applications in Materials Science
The oxime group within 2,2-dimethyl-4-chromanone oxime presents opportunities for its use as a precursor in polymer synthesis. Oximes are known to participate in various polymerization reactions, and the rigid chromanone backbone could impart desirable thermal and mechanical properties to the resulting polymers. Future research could explore the synthesis of polyesters, polyamides, or polyurethanes by leveraging the reactivity of the oxime's hydroxyl group. Furthermore, the chromanone ring system is associated with specific optical properties, suggesting that polymers incorporating this moiety might find applications as optical materials, such as in the development of specialized lenses or coatings.
Role in Analytical Chemistry
In the realm of analytical chemistry, the oxime functional group is recognized for its ability to form stable complexes with various metal ions. This chelating property suggests that 2,this compound could be investigated as a selective chelating agent for the detection and quantification of specific metal ions. Additionally, its reactivity could be harnessed to develop it as a derivatizing reagent. In this role, it would react with specific analytes to form derivatives that are more easily detectable by analytical techniques like chromatography or spectroscopy, thereby enhancing the sensitivity and selectivity of these methods.
Agrochemical Research
The broader class of chromanone derivatives and oximes has shown promise in agrochemical research. nih.govnih.gov Studies have indicated that compounds with these structural motifs can exhibit herbicidal, insecticidal, and fungicidal properties. nih.govresearchgate.net For instance, certain chromanone analogues of diacylhydrazines have demonstrated good insecticidal activity. researchgate.net The investigation into 2,this compound and its derivatives could lead to the discovery of new agrochemicals. Research in this area would focus on evaluating its efficacy against various plant pathogens, insect pests, and weeds, while excluding any assessment of human safety.
Catalytic Applications and Ligand Design
The nitrogen and oxygen atoms in the oxime group of 2,this compound make it a potential ligand for the formation of metal complexes. acs.orgbohrium.com These complexes could be explored for their catalytic activity in a variety of organic transformations. core.ac.uk The design and synthesis of novel ligands based on the 2,this compound scaffold could lead to the development of highly selective and efficient catalysts for reactions such as cross-coupling, oxidation, and reduction. The steric bulk provided by the gem-dimethyl groups could influence the coordination geometry and, consequently, the catalytic performance of the resulting metal complexes.
Environmental Chemistry Applications
The potential of 2,this compound in environmental chemistry warrants investigation. Its chelating properties could be applied to the removal of heavy metal pollutants from contaminated water sources. Furthermore, the chromanone ring system might be susceptible to degradation under specific conditions, suggesting a potential role in the breakdown of certain organic pollutants. Research could also explore its use in the development of chemical sensors for the detection of specific environmental contaminants.
Design and Synthesis of Advanced Chromanone Oxime Architectures
Future research should focus on the design and synthesis of more complex molecules derived from 2,this compound. This could involve introducing various functional groups onto the aromatic ring or modifying the oxime moiety to create a library of novel compounds. researchgate.netresearchgate.net The synthesis of such advanced architectures would provide a platform for exploring structure-activity relationships and discovering compounds with enhanced properties for the applications mentioned above.
Exploration of Undiscovered Reactivity Patterns
A fundamental area for future research is the exploration of the full range of chemical reactions that 2,this compound can undergo. The interplay between the chromanone core and the oxime group could lead to novel and unexpected reactivity patterns. For example, the Beckmann rearrangement of 2,2-dimethyl-4-chromanone oximes can lead to the formation of benzoxazepinones, which are seven-membered heterocyclic compounds. researchgate.netresearchgate.net A deeper understanding of its chemical behavior will be crucial for unlocking its full potential in various scientific and industrial fields.
Integration into Broader Chemical Biology Platforms
The unique structural features and synthetic tractability of 2,this compound position it as a valuable building block for integration into broader chemical biology platforms. These platforms are essential for dissecting complex biological processes, identifying novel drug targets, and developing new therapeutic agents. The chromanone core is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets, thereby serving as a robust starting point for drug discovery. nih.govresearchgate.netnih.govcore.ac.uk
The 2,2-dimethyl substitution on the chromanone ring offers steric bulk that can influence binding selectivity and metabolic stability. The oxime functional group at the 4-position is not merely a passive feature; it provides a reactive handle for a variety of chemical transformations, allowing for the creation of diverse compound libraries. This synthetic versatility is a key attribute for its application in chemical biology.
A Versatile Scaffold for Compound Library Synthesis
The 2,this compound scaffold is an ideal starting point for the generation of compound libraries through combinatorial chemistry. The oxime group can be readily modified to create a wide array of derivatives, such as oxime ethers and other related structures. researchgate.netbohrium.com Furthermore, the chromanone ring itself can be functionalized at various positions, expanding the chemical space that can be explored. nih.govgu.se
One of the significant advantages of this scaffold is its utility in generating structural diversity through rearrangement reactions. For instance, the Beckmann rearrangement of 2,2-dimethyl-4-chromanone oximes has been shown to produce substituted benzoxazepinone derivatives. researchgate.net Similarly, the Schmidt reaction of the parent ketone, 2,2-dimethyl-4-chromanone, yields benzoxazepinone isomers. clockss.org These reactions fundamentally alter the core structure, providing access to novel heterocyclic systems that can be screened for a wide range of biological activities.
The ability to generate a library of compounds with a common core but varied peripheral functionalities is a cornerstone of modern drug discovery and chemical genetics. core.ac.uk Such libraries are invaluable for high-throughput screening (HTS) campaigns aimed at identifying "hit" compounds that modulate a specific biological target or pathway.
| Reaction Type | Starting Material | Product Class | Significance in Chemical Biology |
| Oximation | 2,2-Dimethyl-4-chromanone | 2,this compound | Introduction of a versatile functional group for further derivatization. |
| Beckmann Rearrangement | 2,this compound | Substituted benzoxazepinones | Generation of novel heterocyclic scaffolds for library synthesis. researchgate.net |
| Schmidt Reaction | 2,2-Dimethyl-4-chromanone | Benzoxazepinone isomers | Access to structural diversity for screening. clockss.org |
| Etherification of Oxime | 2,this compound | Oxime ethers | Creation of diverse derivatives for structure-activity relationship studies. bohrium.com |
Potential in Chemical Probe Development and Target Deconvolution
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or organismal context. The development of effective chemical probes requires a scaffold that can be readily modified to optimize potency, selectivity, and cell permeability, and often incorporates a reporter tag for visualization or affinity purification.
The 2,this compound scaffold holds considerable promise for the development of chemical probes. Its privileged nature suggests a higher likelihood of interacting with various biological targets. nih.gov Once a "hit" is identified from a screening campaign, the synthetic tractability of the scaffold allows for systematic modification to improve its properties as a probe. The oxime functionality can serve as an attachment point for reporter groups, such as fluorophores or biotin (B1667282) tags, which are essential for techniques like activity-based protein profiling (ABPP) and target deconvolution. rsc.org
Target deconvolution is the process of identifying the specific molecular target(s) of a bioactive compound discovered through phenotypic screening. pelagobio.combmbreports.org A common strategy involves immobilizing a derivative of the bioactive compound on a solid support to "fish" for its binding partners in a cell lysate. The oxime group of 2,this compound could be exploited for this purpose, allowing for its conjugation to affinity matrices.
Future Research Directions
Future research into the integration of 2,this compound into chemical biology platforms could focus on several key areas:
Fragment-Based Drug Discovery (FBDD): The relatively small size and low complexity of the 2,2-Dimethyl-4-chromanone core make it an attractive candidate for fragment-based screening. mdpi.com In FBDD, small molecular fragments that bind weakly to a target are identified and then optimized into more potent leads. The chromanone scaffold could serve as a starting point for the development of fragment libraries.
Development of Photo-affinity Probes: The introduction of a photoreactive group onto the 2,this compound scaffold could enable the development of photo-affinity probes. These probes form a covalent bond with their target protein upon photoactivation, which is a powerful tool for target identification and validation.
Exploration of New Biological Activities: Systematic screening of libraries derived from 2,this compound against a wide range of biological targets, including enzymes, receptors, and ion channels, is likely to uncover novel biological activities. The privileged nature of the chromanone scaffold suggests that such efforts have a high probability of success. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 2-Dimethyl-4-chromanone oxime, and how can NMR data distinguish structural isomers?
- Methodology : Use - and -NMR to analyze aromatic and aliphatic proton environments. Compare chemical shifts with reference data (e.g., 7.30–7.37 ppm for aromatic protons in parent oximes) to identify substituent positions. Mass spectrometry (exact mass: 275.118432) confirms molecular composition . For isomer differentiation, employ 2D-NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., 7.12–7.90 ppm for new aromatic environments) .
Q. How can microbial synthesis of this compound be optimized using fungal strains like Fusarium equiseti?
- Methodology : Screen fungal cultures under varying fermentation conditions (pH, temperature, substrate concentration). Monitor metabolite production via HPLC or LC-MS, targeting compounds with exact mass 275.118432. Use genetic engineering (e.g., overexpression of polyketide synthases) to enhance yield . Compare biosynthetic pathways to structurally related chromanones (e.g., 5-amino-6-(4-hydroxy-2-butenoyl) derivatives) for pathway elucidation .
Q. What protocols ensure rigorous documentation of this compound synthesis and purity in research publications?
- Methodology : Follow ICMJE guidelines to report synthesis steps, reagent sources (e.g., Sigma-Aldrich), and purity assays (HPLC ≥95%). Include spectroscopic validation (NMR, IR) and safety data (e.g., LD50 from analogous oximes like phosgene oxime) . Use standardized formats for chemical identifiers (IUPAC name, CAS number) to enhance reproducibility .
Advanced Research Questions
Q. How can blood-brain barrier (BBB) permeability and pharmacokinetics of this compound be assessed in preclinical models?
- Methodology : Administer the compound intramuscularly (50 µmol/kg) in rodents. Collect plasma and brain tissue at intervals (e.g., 10–60 mins) for LC-MS quantification. Calculate AUC ratios (brain/plasma) to determine BBB penetration (<2% typical for oximes). Compare with obidoxime or pralidoxime using time-course pharmacokinetic models .
Q. What computational approaches elucidate the reaction mechanism of this compound in acetylcholinesterase (AChE) reactivation?
- Methodology : Perform density functional theory (DFT) calculations to model the nucleophilic attack of the oxime group on phosphorylated AChE. Analyze transition states and binding energies (e.g., −8.20 kcal/mol for K027-protein complexes). Validate with molecular docking (AutoDock) against AChE crystal structures .
Q. What strategies optimize the structure-activity relationship (SAR) of this compound derivatives for enhanced efficacy?
- Methodology : Synthesize analogs with modified substituents (e.g., methoxy, halogen). Test in vitro reactivation kinetics (IC50, k2) using paraoxon-inhibited AChE. Rank derivatives by reactivation potency (e.g., K027 > pralidoxime for methyl-paraoxon) and correlate with steric/electronic properties (Hammett constants) .
Q. How does this compound compare to established oximes (e.g., pralidoxime) in reversing organophosphate (OP) toxicity in vivo?
- Methodology : Conduct dose-response studies in OP-poisoned rodents. Administer oximes post-exposure and monitor survival rates, cholinesterase activity, and clinical symptoms. Use cumulative relative risk (RR) analysis to compare efficacy (e.g., K027 reduces RR by 70% vs. pralidoxime’s 50%) .
Methodological Resources
- Analytical Validation : Use PubChem and NIST Chemistry WebBook for exact mass and spectral data .
- Toxicity Assessment : Reference AEGL-1 values (0.17 mg/m³ for 10-min exposure) from phosgene oxime studies to establish safety thresholds .
- Literature Strategies : Employ SciFinder/Reaxys to retrieve physicochemical data and avoid unreliable sources (e.g., BenchChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
